1-(Thiophen-2-yl)but-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-2-yl)but-3-yn-1-ol is an organic compound featuring a thiophene ring attached to a butynol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)but-3-yn-1-ol can be synthesized through several methods. One common approach involves the coupling of thiophene derivatives with propargyl alcohols. The reaction typically employs a palladium-catalyzed coupling reaction, which provides mild and general conditions for the synthesis . Another method involves the use of microwave-assisted coupling-isomerization reactions, which can transform thiophene derivatives into the desired product efficiently .
Industrial Production Methods: Industrial production of this compound often involves large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The use of microwave-assisted techniques is also gaining traction in industrial settings for their ability to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-yl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group into halides.
Major Products Formed:
Oxidation: Thiophene-2-carbaldehyde or thiophene-2-carboxylic acid.
Reduction: 1-(Thiophen-2-yl)but-3-en-1-ol or 1-(Thiophen-2-yl)butan-1-ol.
Substitution: 1-(Thiophen-2-yl)but-3-yn-1-chloride or 1-(Thiophen-2-yl)but-3-yn-1-bromide.
Scientific Research Applications
1-(Thiophen-2-yl)but-3-yn-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)but-3-yn-1-ol involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions, while the hydroxyl and alkyne groups can form hydrogen bonds and coordinate with metal ions. These interactions enable the compound to modulate biological pathways and exhibit its effects .
Comparison with Similar Compounds
Thiophene-2-ethylamine: Shares the thiophene ring but differs in the side chain structure.
Thiophene-2-carbaldehyde: Similar thiophene core but with an aldehyde functional group.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of the hydroxyl and alkyne groups.
Properties
Molecular Formula |
C8H8OS |
---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
1-thiophen-2-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C8H8OS/c1-2-4-7(9)8-5-3-6-10-8/h1,3,5-7,9H,4H2 |
InChI Key |
VDOHWCQECZTZCO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C1=CC=CS1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.